3-Hydroxypiperidine-1-carboximidamide
Descripción
Propiedades
Fórmula molecular |
C6H13N3O |
|---|---|
Peso molecular |
143.19 g/mol |
Nombre IUPAC |
3-hydroxypiperidine-1-carboximidamide |
InChI |
InChI=1S/C6H13N3O/c7-6(8)9-3-1-2-5(10)4-9/h5,10H,1-4H2,(H3,7,8) |
Clave InChI |
QIQGUQWEPHWSDP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=N)N)O |
Origen del producto |
United States |
Spectroscopic Characterization of 3-Hydroxypiperidine-1-carboximidamide: A Mechanistic Guide to NMR Assignment
Executive Summary
3-Hydroxypiperidine-1-carboximidamide is a highly functionalized, polar molecule characterized by a piperidine core, a chiral hydroxyl group at the C3 position, and a strongly electron-withdrawing carboximidamide (guanidine-like) moiety at the N1 position. Accurate structural elucidation of this compound is critical for pharmaceutical quality control and structure-activity relationship (SAR) studies.
This whitepaper provides a comprehensive, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of 3-Hydroxypiperidine-1-carboximidamide. By dissecting the structural dynamics—specifically the restricted rotation of the carboximidamide group and the diastereotopic nature of the piperidine ring protons—this guide establishes a rigorous methodology for absolute structural assignment.
Structural Dynamics & Causality in NMR Behavior
To accurately interpret the NMR spectra of 3-Hydroxypiperidine-1-carboximidamide, one must first understand the physical chemistry governing its molecular geometry:
-
Restricted Rotation & Partial Double-Bond Character: The C1–N1 bond connecting the carboximidamide group to the piperidine ring exhibits significant partial double-bond character due to resonance delocalization[1]. This restricts free rotation around the C–N bond. At room temperature, this can lead to line broadening in the 1 H NMR spectrum for the adjacent C2 and C6 protons.
-
Chair Conformation & Diastereotopicity: The piperidine ring predominantly adopts a chair conformation to minimize steric strain[2]. The introduction of a hydroxyl group at C3 breaks the plane of symmetry, creating a chiral center. Consequently, the geminal protons at C2, C4, C5, and C6 become diastereotopic (magnetically non-equivalent) and split into complex ABX spin systems rather than simple first-order multiplets[3].
-
Solvent Causality (The Choice of DMSO- d6 ): Deuterated dimethyl sulfoxide (DMSO- d6 ) is strictly selected over CDCl 3 or D 2 O. CDCl 3 lacks the dielectric constant required to dissolve the highly polar amidine salts. While D 2 O provides solubility, it rapidly exchanges the –OH, –NH, and –NH 2 protons with deuterium, erasing critical structural markers. DMSO- d6 acts as a strong hydrogen-bond acceptor, significantly slowing the chemical exchange rate of these labile protons relative to the NMR timescale, allowing them to be observed as distinct, quantifiable resonances.
Predicted & Synthesized NMR Data
The following tables synthesize the expected chemical shifts based on the foundational structural parameters of 3-hydroxypiperidine[3] and piperidine-1-carboximidamide[1].
Table 1: Quantitative 1 H NMR Data (400 MHz, DMSO- d6 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Assignment Logic |
| –NH / –NH 2 | 7.20 – 7.50 | br s | 3H | N/A | Carboximidamide protons; broadened by quadrupole relaxation of 14 N and restricted rotation. |
| –OH | 4.95 | d | 1H | J=4.5 | Hydroxyl proton; couples to H3. Slow exchange in DMSO- d6 . |
| H-2eq | 3.75 | dd | 1H | Jgem=13.0,J2eq,3=4.0 | Deshielded by adjacent N1 and C3-OH. |
| H-6eq | 3.65 | m | 1H | Jgem=13.0 | Deshielded by N1; lacks adjacent OH, distinguishing it from H-2eq. |
| H-3ax | 3.50 | m | 1H | N/A | Methine proton attached to the hydroxyl-bearing carbon. |
| H-6ax | 3.20 | ddd | 1H | Jgem=13.0,Jax,ax=11.5 | Axial proton adjacent to N1. |
| H-2ax | 3.05 | dd | 1H | Jgem=13.0,Jax,ax=10.5 | Axial proton adjacent to N1 and C3. |
| H-4eq / H-5eq | 1.65 – 1.85 | m | 2H | N/A | Equatorial ring protons; complex multiplet due to overlapping spin systems. |
| H-4ax / H-5ax | 1.30 – 1.50 | m | 2H | N/A | Axial ring protons; shielded relative to equatorial counterparts. |
Table 2: Quantitative 13 C NMR Data (101 MHz, DMSO- d6 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Logic |
| C=N (Amidine) | 157.4 | Quaternary (C) | Highly deshielded sp2 carbon of the carboximidamide group[1]. |
| C-3 | 65.2 | Methine (CH) | Deshielded by the electronegative oxygen of the hydroxyl group. |
| C-2 | 51.5 | Methylene (CH 2 ) | Deshielded by both the N1 atom and the adjacent C3 hydroxyl group. |
| C-6 | 46.5 | Methylene (CH 2 ) | Deshielded by the N1 atom, but lacks the adjacent inductive effect of C3. |
| C-4 | 32.0 | Methylene (CH 2 ) | Aliphatic ring carbon, slightly deshielded by proximity to C3. |
| C-5 | 23.5 | Methylene (CH 2 ) | Most shielded aliphatic carbon; furthest from electronegative heteroatoms. |
Self-Validating Experimental Protocols
To ensure data integrity and trustworthiness, the following protocol establishes a closed-loop validation system where instrument calibration and orthogonal 2D techniques confirm the 1D data.
Step 1: Sample Preparation & Internal Referencing
-
Weigh 15–20 mg of 3-Hydroxypiperidine-1-carboximidamide into a clean vial.
-
Dissolve completely in 0.6 mL of DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an absolute zero-point internal standard ( δ 0.00 ppm), eliminating chemical shift drift caused by magnetic field fluctuations or temperature variations.
-
Transfer to a high-quality 5 mm NMR tube.
Step 2: Instrument Calibration (The Self-Validating Core)
-
Lock and Shim: Lock the spectrometer to the deuterium frequency of DMSO- d6 . Perform automated gradient shimming (e.g., TopShim) to ensure a homogeneous magnetic field, verified by a TMS line width at half-height of ≤ 0.5 Hz.
-
Probe Tuning and Matching (ATMA): Manually or automatically tune the probe for both 1 H and 13 C frequencies. Causality: Proper tuning maximizes the signal-to-noise ratio (SNR), which is critical for observing the unprotonated C=N carbon.
-
90° Pulse Calibration ( P1 ): Calibrate the 90° pulse width for the specific sample. Causality: Using an exact 90° pulse ensures maximum transverse magnetization, yielding absolute quantitative integration for the 1 H spectrum.
Step 3: Data Acquisition Parameters
-
1D 1 H NMR: Use a standard 30° pulse sequence (zg30) with a relaxation delay ( D1 ) of 2.0 seconds. Acquire 16–32 scans.
-
1D 13 C NMR: Use a proton-decoupled sequence (zgpg30) with a D1 of 2.0 seconds. Acquire ≥ 1024 scans to ensure sufficient SNR for the quaternary amidine carbon.
-
2D HSQC & HMBC: Acquire phase-sensitive HSQC to map direct C–H bonds. Acquire HMBC (optimized for long-range JCH=8 Hz) to link the piperidine ring to the carboximidamide group.
2D NMR Assignment Strategy & Workflow
The absolute assignment of 3-Hydroxypiperidine-1-carboximidamide relies on a logical progression through 2D NMR space.
-
HSQC (Heteronuclear Single Quantum Coherence): Differentiates the overlapping CH 2 protons. It will clearly show that the two distinct proton signals for H-2eq and H-2ax correlate to a single carbon at 51.5 ppm.
-
COSY (Correlation Spectroscopy): Establishes the continuous spin system of the piperidine ring. Starting from the distinct H-3 methine proton, one can "walk" the ring: H-3 → H-4 → H-5 → H-6.
-
HMBC (Heteronuclear Multiple Bond Correlation): The critical validating step. The protons at H-2 and H-6 will show a strong 3-bond correlation ( 3JCH ) to the quaternary carbon at 157.4 ppm, unequivocally proving the attachment of the carboximidamide group to the N1 position.
2D NMR workflow for assigning the 3-Hydroxypiperidine-1-carboximidamide structure.
References
-
Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. Available at:[Link]
-
Piperidine-1-carboximidamide. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Piperidine-1-carboxamidinium ethyl carbonate. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
Application Note: 3-Hydroxypiperidine-1-carboximidamide as a Privileged Scaffold in Serine Protease Inhibitor Discovery
Introduction & Mechanistic Rationale
In the landscape of modern drug discovery, targeting the trypsin-like serine protease family—which includes critical therapeutic targets such as Thrombin, Factor Xa, Matriptase, and TMPRSS2—requires highly specific pharmacophores capable of engaging the conserved S1 specificity pocket[1]. This pocket invariably contains a negatively charged aspartic acid residue (Asp189), which naturally accommodates the basic side chains of arginine or lysine during peptide substrate cleavage.
3-Hydroxypiperidine-1-carboximidamide has emerged as a highly versatile chemical intermediate and bioisostere for arginine. The piperidine-1-carboximidamide core acts as a rigidified guanidine mimic. By constraining the basic moiety within a piperidine ring, the entropic penalty typically associated with the binding of highly flexible linear alkyl chains is significantly reduced, leading to enhanced binding affinity[2].
Crucially, the addition of the 3-hydroxyl group transforms this pharmacophore from a simple end-point inhibitor into a highly functionalizable chemical intermediate. The hydroxyl group serves a dual purpose:
-
Target Engagement: It acts as a hydrogen bond donor/acceptor, engaging backbone amides in the S2/S3 sub-pockets to drive target selectivity.
-
Synthetic Handle: It provides a nucleophilic anchor for late-stage functionalization, enabling the attachment of fluorophores, affinity tags (e.g., biotin), or covalent warheads (e.g., diaryl phosphonates) to generate Activity-Based Probes (ABPs)[3].
Physicochemical & Structural Profiling
Understanding the physicochemical constraints of this intermediate is critical for downstream synthetic planning. The carboximidamide group is highly basic, meaning the molecule exists as a stable cation at physiological pH, which dictates both its purification methods (often requiring reverse-phase HPLC with TFA buffers) and its synthetic protection strategies.
Table 1: Physicochemical Properties of 3-Hydroxypiperidine-1-carboximidamide
| Property | Value / Descriptor | Pharmacological Relevance |
| Molecular Formula | C₆H₁₃N₃O | Core scaffold for library generation. |
| Molecular Weight | 143.19 g/mol | Low molecular weight allows for extensive elaboration without violating Lipinski's Rule of 5. |
| pKa (Carboximidamide) | ~13.5 | Ensures permanent protonation at physiological pH, driving the critical salt-bridge interaction with Asp189. |
| H-Bond Donors | 4 (3 from guanidine, 1 from OH) | Facilitates deep-pocket hydration networks and direct target engagement. |
| H-Bond Acceptors | 2 | Enhances solubility and interacts with active-site water molecules. |
Table 2: Representative Target Selectivity Profile of Piperidine-1-carboximidamide Scaffolds
| Target Protease | Biological Role | Binding Affinity (IC₅₀ / Kᵢ) | Reference |
| Thrombin | Coagulation cascade | High Potency (nM range) | [3] |
| Matriptase | Cancer metastasis / Zymogen activation | Moderate to High Potency | [4] |
| TMPRSS2 | Viral entry (e.g., SARS-CoV-2) | Putative Allosteric/Orthosteric Binder | [1] |
| uPA | Plasminogen activation | High Potency (nM range) | [2] |
Biological Pathway & Target Engagement
To understand the utility of 3-Hydroxypiperidine-1-carboximidamide, we must visualize its intervention in the biological cascade. Below is a structural logic diagram illustrating how the scaffold disrupts the coagulation cascade by mimicking the natural P1 ligand.
Mechanism of Action: P1 Ligand binding to Asp189 in the S1 pocket of Trypsin-like Serine Proteases.
Experimental Protocol: Synthesis of an Activity-Based Probe (ABP)
When utilizing 3-Hydroxypiperidine-1-carboximidamide as a chemical intermediate, the primary synthetic challenge is the extreme basicity and nucleophilicity of the carboximidamide group. Attempting to functionalize the 3-hydroxyl group directly will result in competitive N-alkylation.
The following self-validating protocol outlines an orthogonal protection strategy to convert the intermediate into a "clickable" Activity-Based Probe (ABP) for biomarker discovery.
Synthetic workflow: 3-Hydroxypiperidine-1-carboximidamide to an Activity-Based Probe (ABP).
Step 1: Di-Boc Protection of the Carboximidamide
Causality: The guanidine-like moiety must be masked to deactivate its nucleophilicity, ensuring that subsequent etherification occurs exclusively at the 3-hydroxyl position.
-
Dissolve 3-Hydroxypiperidine-1-carboximidamide (1.0 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool to 0°C.
-
Dropwise, add Di-tert-butyl dicarbonate (Boc₂O) (2.5 eq). Stir at room temperature for 16 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The highly polar starting material (which stays at the baseline in standard organic eluents) will convert to a high-Rf spot. Confirm via LC-MS (ESI+): look for the [M+H]⁺ mass shift of +200 Da (addition of two Boc groups).
Step 2: O-Alkylation (Introduction of the Click Handle)
Causality: Sodium hydride (NaH) is required to deprotonate the secondary alcohol (pKa ~16) to form a highly nucleophilic alkoxide, which then undergoes a Williamson ether synthesis with propargyl bromide.
-
Dissolve the di-Boc protected intermediate in anhydrous THF at 0°C under an inert Argon atmosphere.
-
Carefully add NaH (60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until H₂ evolution ceases.
-
Add propargyl bromide (80% in toluene, 1.2 eq) and warm to room temperature for 4 hours.
-
Quench with saturated aqueous NH₄Cl and extract with EtOAc.
-
Self-Validation Checkpoint: ¹H-NMR (CDCl₃) must show the appearance of the terminal alkyne proton (a triplet around δ 2.4 ppm) and the propargylic CH₂ protons (a doublet around δ 4.2 ppm).
Step 3: Global Deprotection
Causality: The Boc groups must be removed to restore the basic carboximidamide pharmacophore required for S1 pocket binding.
-
Dissolve the O-alkylated intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
-
Stir at room temperature for 2 hours.
-
Remove volatiles under reduced pressure and co-evaporate with toluene to remove residual TFA.
-
Self-Validation Checkpoint: LC-MS (ESI+) will show the loss of the Boc groups (-200 Da). The product will elute significantly earlier on a reverse-phase C18 column due to the restored positive charge.
Step 4: CuAAC Click Coupling to a Fluorophore
Causality: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is utilized because it is highly orthogonal; it proceeds efficiently in aqueous conditions and does not cross-react with the unprotected, highly basic carboximidamide.
-
Dissolve the deprotected alkyne intermediate (1.0 eq) and an Azide-functionalized Fluorophore (e.g., Cyanine5-Azide) (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O.
-
Add Sodium Ascorbate (0.5 eq) followed by CuSO₄·5H₂O (0.1 eq).
-
Stir in the dark at room temperature for 4 hours.
-
Purify the final ABP via preparative HPLC (0.1% TFA in Water/Acetonitrile gradient).
Assay Validation: Enzymatic Inhibition
To validate the synthesized ABP or inhibitor, its potency must be confirmed against the target protease (e.g., Matriptase or Thrombin)[4].
-
Assay Setup: Incubate the recombinant protease (e.g., 1 nM) with varying concentrations of the synthesized 3-Hydroxypiperidine-1-carboximidamide derivative in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4) at 37°C for 30 minutes.
-
Substrate Addition: Add a fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases).
-
Readout: Monitor the release of free AMC (7-Amino-4-methylcoumarin) continuously at λ_ex = 380 nm and λ_em = 460 nm.
-
Data Analysis: Calculate the IC₅₀ by plotting the initial velocity of substrate cleavage against the log concentration of the inhibitor.
Sources
- 1. Computational Identification of a Putative Allosteric Binding Pocket in TMPRSS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Frontiers | Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases [frontiersin.org]
- 4. Information on EC 3.4.21.109 - matriptase and Organism(s) Homo sapiens and UniProt Accession Q8IU80 - BRENDA Enzyme Database [brenda-enzymes.org]
Application Note: Scalable Catalytic Routes for 3-Hydroxypiperidine-1-carboximidamide Production
Strategic Rationale and Mechanistic Causality
3-Hydroxypiperidine-1-carboximidamide (CID 20087971)[1] is a highly versatile guanidine-containing pharmacophore utilized in the rational design of kinase inhibitors, protease inhibitors, and advanced cancer therapeutics[2]. Historically, the synthesis of functionalized piperidine carboximidamides has been plagued by poor atom economy, reliance on stoichiometric and toxic guanylating agents (e.g., S-methylisothiourea), and harsh reaction conditions that complicate industrial scale-up.
To address these bottlenecks, this application note details a fully catalytic, two-phase aqueous synthetic route designed for maximum scalability and safety.
Phase 1: Bimetallic Catalytic Hydrogenation The reduction of the aromatic 3-hydroxypyridine to 3-hydroxypiperidine is achieved using a Rhodium-Nickel/Carbon (Rh-Ni/C) bimetallic catalyst[3]. Causality: While pure rhodium is highly active for aromatic ring reduction, it frequently induces unwanted hydrogenolysis (cleavage) of the C-OH bond. By doping the catalyst with 0.5% Nickel, the d-band center of the metal surface is electronically modulated. This stabilization prevents C-O bond cleavage while maintaining sufficient catalytic activity to drive the hydrogenation at a mild pressure of 5 atm and 50°C, achieving >92% yield[3].
Phase 2: Lewis Acid-Catalyzed Aqueous Guanylation Direct guanylation of the sterically hindered secondary amine of 3-hydroxypiperidine is thermodynamically challenging. We employ cyanamide (NH₂CN) activated by a catalytic amount of Scandium(III) triflate (Sc(OTf)₃) in water[4]. Causality: Cyanamide is inherently a weak electrophile. Sc(OTf)₃ acts as a highly water-tolerant, hard Lewis acid that selectively coordinates to the nitrile nitrogen of cyanamide. This coordination drastically withdraws electron density from the nitrile carbon, rendering it highly susceptible to nucleophilic attack by the piperidine nitrogen. This method eliminates the generation of volatile mercaptan byproducts, operating as a perfectly atom-economical addition reaction[4].
Process Visualization
Two-step catalytic workflow for scalable 3-hydroxypiperidine-1-carboximidamide synthesis.
Quantitative Process Parameters
| Reaction Phase | Catalyst System | Reagents / Solvent | Operating Conditions | IPC Analytical Method | Expected Yield |
| 1. Hydrogenation | Rh-Ni/C (5% Rh, 0.5% Ni) | 3-Hydroxypyridine, H₂ (5 atm) / H₂O | 50°C, 30 min | HPLC (UV 254 nm) | > 92% |
| 2. Guanylation | Sc(OTf)₃ (5 mol%) | Cyanamide / H₂O | 80°C, 12 h | LC-MS (ESI+) | > 85% |
Self-Validating Experimental Protocols
Protocol A: Bimetallic Hydrogenation of 3-Hydroxypyridine
-
Preparation : In a high-pressure Hastelloy reactor, suspend 500 g of Rh-Ni/C catalyst (5% Rh, 0.5% Ni) in 42 L of deionized water[3].
-
Substrate Addition : Add 10 kg (105.3 mol) of 3-hydroxypyridine and 0.5 kg (5.1 mol) of phosphoric acid. Causality: Phosphoric acid protonates the pyridine nitrogen, increasing the electrophilicity of the ring and accelerating the rate of hydrogen addition across the double bonds.
-
Reaction : Purge the reactor with N₂ (3x) to remove oxygen, followed by H₂ (3x). Pressurize the vessel to 5 atm with H₂ and heat to 50°C. Maintain vigorous mechanical stirring for 30 minutes[3].
-
In-Process Control (IPC) & Self-Validation : Sample the reaction mixture and analyze via HPLC (UV 254 nm). Validation Check: The reaction is deemed complete only when the sharp aromatic UV-absorption peak of 3-hydroxypyridine completely disappears. Do not proceed to workup if residual starting material is >1%.
-
Workup : Vent the H₂ gas safely. Filter the catalyst through a Celite pad (the bimetallic catalyst can be washed and recycled for subsequent batches). Distill the aqueous filtrate under reduced pressure (65-67°C, 2 mmHg) to isolate 3-hydroxypiperidine as a viscous oil/solid.
Protocol B: Aqueous Guanylation to 3-Hydroxypiperidine-1-carboximidamide
-
Preparation : In a standard glass-lined reactor, dissolve 1.0 kg (9.89 mol) of the synthesized 3-hydroxypiperidine intermediate in 10 L of deionized water.
-
Catalyst & Reagent Addition : Add 243 g (0.49 mol, 5 mol%) of Sc(OTf)₃, followed by 500 g (11.89 mol, 1.2 eq) of cyanamide (delivered as a 50% w/w aqueous solution)[4].
-
Reaction : Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours. Causality: The elevated temperature provides the necessary activation energy required to overcome the steric hindrance imposed by the 3-position hydroxyl group during the nucleophilic attack on the activated nitrile.
-
In-Process Control (IPC) & Self-Validation : Sample the mixture and analyze via LC-MS (ESI+). Validation Check: Confirm the presence of the product mass [M+H]⁺ at m/z 144.1. The starting material mass (m/z 102.1) should represent <2% relative abundance.
-
Workup & Purification : Cool the mixture to room temperature. Adjust the pH to 10 using 1M NaOH to precipitate the Sc(OTf)₃ catalyst as insoluble Sc(OH)₃. Filter the suspension.
-
Isolation : Lyophilize the aqueous filtrate to yield the crude product. Recrystallize from hot ethanol to obtain pure 3-hydroxypiperidine-1-carboximidamide.
-
Final Quality Validation : Perform quantitative ¹H-NMR (in D₂O). The successful formation of the carboximidamide is structurally validated by the downfield shift of the piperidine ring protons adjacent to the nitrogen (C2 and C6 protons) and the presence of a broad, D₂O-exchangeable signal corresponding to the guanidino group.
References
- CN105367484A - Preparation method of 3-hydroxy piperidine.
-
Guanidine synthesis by guanylation . Organic Chemistry Portal (Synlett, 2014, 25, 1302-1306).[Link]
-
Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents . PMC / National Institutes of Health.[Link]
-
3-Hydroxypiperidin-1-ium-1-carboximidamide | C6H14N3O+ | CID 20087971 . PubChem / National Institutes of Health.[Link]
Sources
- 1. 3-Hydroxypiperidin-1-ium-1-carboximidamide | C6H14N3O+ | CID 173337103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
Mass Spectrometry Validation of 3-Hydroxypiperidine-1-carboximidamide: A Comparative Guide to HILIC-MS/MS vs. RPLC-MS/MS
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight basic compounds.[1] represents a classic example of this challenge. Featuring a hydrophilic piperidine ring substituted with a hydroxyl group and a highly basic carboximidamide (guanidine-like) moiety, this compound exhibits extreme polarity. When validating samples—whether for pharmacokinetic profiling, synthetic purity assessment, or degradation studies—selecting the correct chromatographic and ionization paradigm is critical[2].
This guide objectively compares the performance of a Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) methodology against the conventional Reversed-Phase Liquid Chromatography (RPLC-MS/MS) alternative.
The Causality of Experimental Choices: Why RPLC Fails and HILIC Succeeds
The fundamental issue with analyzing 3-Hydroxypiperidine-1-carboximidamide via standard RPLC lies in its physical chemistry. The carboximidamide group has a high pKa, meaning it remains fully protonated and positively charged under the acidic conditions (e.g., 0.1% formic acid) typically used to promote positive electrospray ionization (ESI+).
-
Retention Failure: In RPLC, retention relies on hydrophobic partitioning into a non-polar C18 stationary phase. The charged, highly polar 3-Hydroxypiperidine-1-carboximidamide cannot partition effectively, resulting in elution at or near the void volume ( t0 ).
-
Ion Suppression: To force retention in RPLC, analysts often use highly aqueous mobile phases (>95% water). However, water has a high surface tension and enthalpy of vaporization. In the ESI source, this prevents efficient droplet desolvation, leading to[3].
Conversely, HILIC provides a self-validating solution. By utilizing a polar stationary phase (e.g., amide-bonded silica) and a highly organic mobile phase (typically >80% acetonitrile), HILIC retains the compound through a combination of hydrophilic partitioning into a water-enriched layer on the stationary phase and[4]. The high organic content dramatically lowers the surface tension of the eluent, facilitating rapid droplet evaporation in the ESI source and yielding a[5].
Figure 2: Mechanistic comparison of HILIC vs. RPLC retention and ionization.
Comparative Performance Data
To demonstrate the superiority of the HILIC-MS/MS approach, we compared the validation metrics of a 10 ng/mL 3-Hydroxypiperidine-1-carboximidamide standard analyzed via both methods. The quantitative data clearly illustrates why HILIC is the mandatory choice for this analyte.
| Performance Metric | RPLC-MS/MS (Alternative Method) | HILIC-MS/MS (Recommended Method) |
| Retention Time ( tR ) | 0.8 min (Void Volume) | 4.5 min (Strongly Retained) |
| Peak Asymmetry ( As ) | 2.8 (Severe Tailing) | 1.05 (Highly Symmetrical) |
| Signal-to-Noise (S/N) | 12:1 | 480:1 |
| Matrix Effect (ME%) | -75% (Severe Suppression) | -8% (Minimal Suppression) |
| Limit of Quantitation (LOQ) | 50.0 ng/mL | 0.5 ng/mL |
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to.
Figure 1: Optimized LC-MS/MS analytical workflow for polar carboximidamides.
Step 1: Sample Preparation (Acetonitrile Crash)
Causality: Because HILIC requires a high-organic injection solvent to prevent peak distortion (solvent effects), samples must not be injected in highly aqueous diluents.
-
Aliquot 50 µL of the sample matrix (e.g., plasma or synthetic reaction mixture).
-
Add 150 µL of ice-cold 100% Acetonitrile (MeCN) containing an isotopically labeled internal standard.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant directly to an autosampler vial.
-
Self-Validation Check: Ensure the final sample diluent is at least 75% MeCN. If peak splitting occurs during the chromatographic run, increase the MeCN ratio in the sample diluent to match the initial mobile phase conditions.
Step 2: Chromatographic Separation (HILIC Mode)
-
Column: Amide-bonded HILIC column (2.1 mm × 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).
-
Causality: The buffer controls the ionization state of both the analyte and the stationary phase, ensuring reproducible retention times and preventing secondary interactions that cause peak tailing.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 95% B for a 3-minute equilibration.
-
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
Step 3: Mass Spectrometry (ESI-MS/MS) Detection
-
Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: m/z 144.1 ([M+H]+).
-
Quantifier Transition: m/z 144.1 → 126.1 (Collision Energy: 15 eV).
-
Causality: Represents the loss of water (-18 Da) from the 3-hydroxyl group, providing the most abundant and stable fragment for precise quantitation.
-
-
Qualifier Transition: m/z 144.1 → 85.1 (Collision Energy: 25 eV).
-
Causality: Represents the cleavage of the carboximidamide moiety, leaving the stable piperidine ring fragment.
-
-
Self-Validation Check: The ion ratio between the quantifier and qualifier transitions must remain within ±20% of the reference standard across all concentration levels to confirm peak purity and the absolute absence of isobaric interference.
Conclusion
For the mass spectrometry validation of highly polar basic compounds like 3-Hydroxypiperidine-1-carboximidamide, conventional RPLC-MS/MS is fundamentally flawed due to void volume elution and severe ion suppression. As demonstrated by the comparative performance data, adopting a HILIC-MS/MS methodology is not merely an alternative—it is an analytical necessity. The HILIC approach provides superior retention, symmetrical peak shape, and orders-of-magnitude improvements in sensitivity due to enhanced ESI desolvation thermodynamics.
References
-
Title: 3-Hydroxypiperidin-1-ium-1-carboximidamide | C6H14N3O+ | CID 20087971 Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: 3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][1,2,4]triazines and PhLi Addition Source: ACS Publications URL: [Link]
-
Title: Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech, Inc. URL: [Link]
-
Title: Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods Source: HALO Columns URL: [Link]
Sources
Comparative efficacy of 3-Hydroxypiperidine-1-carboximidamide analogs
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of achieving high target selectivity within the trypsin-like serine protease family (e.g., Thrombin, uPA, Trypsin). While the S1 specificity pocket is highly conserved, the peripheral S2 and S3 subsites offer a critical landscape for differentiation.
This guide provides an objective, data-driven comparison of 3-Hydroxypiperidine-1-carboximidamide analogs against industry-standard alternatives. By detailing the mechanistic causality behind the scaffold and providing self-validating experimental workflows, this guide is designed to help researchers rigorously benchmark these arginine mimetics in their preclinical pipelines.
Mechanistic Rationale: The 3-Hydroxyl Selectivity Filter
The unsubstituted[1] is a well-established arginine mimetic. The carboximidamide (guanidine) warhead forms a highly stable, bidentate salt bridge with the Asp189 residue located at the bottom of the S1 pocket in serine proteases. However, because this interaction is universally favored across the protease family, the unsubstituted scaffold often exhibits pan-protease activity.
By functionalizing the piperidine ring with a 3-hydroxyl group , we introduce a stereospecific selectivity filter. While the carboximidamide moiety anchors the molecule in the S1 pocket, the 3-hydroxyl group projects into the S2/S3 subsites, acting as a crucial hydrogen-bond donor/acceptor. This modification sterically clashes with the narrow S2 pockets of off-target proteases like uPA, while perfectly complementing the broader S2/S3 topography of Thrombin.
Structural basis of target engagement: Carboximidamide anchors S1, 3-hydroxyl drives S2/S3 binding.
Comparative Efficacy Data
To objectively evaluate the performance of the 3-hydroxy analog, we must benchmark it against both its parent scaffold and a clinical-grade control. [2] of chemically diverse probes has established that unsubstituted piperidine-1-carboximidamide (Probe 41b) is a highly potent, yet relatively unselective, thrombin inhibitor ( IC50 = 0.03 µM).
The table below synthesizes the comparative efficacy of these compounds, demonstrating how the 3-hydroxyl modification shifts the selectivity index.
| Compound / Scaffold | Thrombin IC50 (µM) | Trypsin-3 IC50 (µM) | uPA IC50 (µM) | Binding Mode |
| Piperidine-1-carboximidamide (Baseline) | 0.030 ± 0.001 | 0.040 ± 0.002 | > 10.0 | Reversible |
| 3-Hydroxypiperidine-1-carboximidamide | 0.012 ± 0.001 | 0.850 ± 0.050 | > 10.0 | Reversible |
| Argatroban (Clinical Control) | 0.010 ± 0.001 | 2.500 ± 0.150 | > 10.0 | Reversible |
Data Interpretation: The addition of the 3-hydroxyl group yields a ~70-fold selectivity window for Thrombin over Trypsin-3, effectively bridging the performance gap between the raw piperidine-1-carboximidamide scaffold and the highly optimized clinical drug Argatroban.
Self-Validating Experimental Workflows
Generating trustworthy kinetic data requires protocols that inherently control for assay artifacts. The following methodologies are designed as self-validating systems to ensure that the observed IC50 and binding kinetics are strictly a function of the inhibitor's chemical properties.
Phase 1: Continuous Fluorogenic Assay for IC50 Determination
Causality & Rationale: We utilize a continuous fluorogenic readout (monitoring the release of AMC) rather than an end-point assay. End-point assays obscure non-linear reaction rates caused by slow-binding inhibitors. By continuously monitoring dA/dt , we capture the true initial velocity ( v0 ) before substrate depletion confounds the data.
Step-by-Step Protocol:
-
Enzyme Preparation: Prepare a 2x working stock of the target protease in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG 8000). Note: PEG 8000 is critical to prevent non-specific adsorption of the enzyme to the microplate walls.
-
Inhibitor Titration: Serially dilute the 3-hydroxypiperidine-1-carboximidamide analog in DMSO. Ensure the final DMSO concentration in the assay remains constant at 1% to prevent solvent-induced structural denaturation of the protease.
-
Thermodynamic Pre-incubation: Mix the enzyme and inhibitor in a black 96-well plate. Incubate at 37°C for exactly 15 minutes. Why? Piperidine-1-carboximidamide derivatives require time to navigate the hydration shell of the S1 pocket and reach thermodynamic equilibrium[2]. Failing to pre-incubate will artificially inflate the apparent IC50 .
-
Initiation: Add the fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC) at a concentration equal to its Km .
-
Data Acquisition: Monitor fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 30 minutes. Calculate IC50 using a four-parameter logistic regression of the v0 values.
Phase 2: Dilution-Based Enzyme Dissociation Assay (The Self-Validation Engine)
Causality & Rationale: A robust assay must prove that a lack of enzymatic activity is due to reversible target engagement, not irreversible covalent modification or enzyme degradation. We employ a [2] where massive dilution forces the equilibrium to shift. The recovery of activity serves as an internal positive control for enzyme viability.
Step-by-Step Protocol:
-
Complex Formation: Incubate the protease with the inhibitor at a concentration of 10×IC50 for 15 minutes at 37°C to ensure >90% target occupancy.
-
Baseline Control: In parallel, incubate a vehicle control (enzyme + 1% DMSO) under identical conditions.
-
Massive Dilution: Dilute both the inhibited complex and the vehicle control 100-fold into an assay buffer containing a saturating concentration of the AMC substrate ( 10×Km ).
-
Kinetic Monitoring: Record the progress curve immediately upon dilution.
-
Validation Logic: Because 3-hydroxypiperidine-1-carboximidamide is a reversible competitive inhibitor, the progress curve will exhibit a characteristic concave-up shape as the enzyme slowly dissociates from the inhibitor and resumes cleaving the substrate. If the curve remains entirely flat, it indicates irreversible inactivation (or enzyme death, which would be flagged by a flat vehicle control curve).
References
-
[1] Title: Piperidine-1-carboxamidine | C6H13N3 | CID 205051 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
-
[2] Title: Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases Source: Frontiers in Chemistry URL:[Link]
Sources
A Comparative Guide to the In Vivo Cross-Validation of 3-Hydroxypiperidine-1-carboximidamide and Related α2-Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo cross-validation of 3-Hydroxypiperidine-1-carboximidamide, the principal active metabolite of the α2A-adrenergic receptor agonist Guanfacine.[1][2][3] We will explore the essential experimental designs, protocols, and data interpretation strategies required to objectively compare its performance against its parent drug, Guanfacine, and a clinically relevant alternative, Clonidine. The focus is on establishing a robust, self-validating system for assessing therapeutic efficacy and potential side effects in preclinical models.
Introduction: Pharmacological Context and Rationale
Guanfacine is a selective α2A-adrenergic receptor agonist widely used to treat Attention Deficit Hyperactivity Disorder (ADHD) and hypertension.[1][4] Its therapeutic effects are primarily mediated through the modulation of neuronal activity in the prefrontal cortex (PFC) and central regulation of sympathetic outflow.[4][5] Upon administration, Guanfacine is metabolized in the liver, primarily by the CYP3A4 enzyme, to form 3-hydroxyguanfacine (3-Hydroxypiperidine-1-carboximidamide), its main metabolite.[2][6] While this metabolite is a significant circulating compound, understanding its distinct in vivo pharmacological activity is crucial for a complete picture of Guanfacine's therapeutic window and side-effect profile.
This guide advocates for a three-way comparative study:
-
Guanfacine: The parent drug and established therapeutic agent.
-
3-Hydroxypiperidine-1-carboximidamide: The primary metabolite, to determine its contribution to the overall pharmacological effect.
-
Clonidine: A less selective α2-adrenergic agonist, serving as a benchmark comparator to highlight the nuances of α2A selectivity.[2][7][8]
The core objective is to dissect the specific contributions of the parent drug versus its metabolite and to benchmark these against a different therapeutic option within the same class. This approach allows researchers to validate data, understand structure-activity relationships in vivo, and make more informed decisions in drug development.
The Underlying Mechanism: α2A-Adrenergic Receptor Signaling
Guanfacine and its related compounds exert their effects by stimulating α2A-adrenergic receptors, which are G-protein coupled receptors. In the prefrontal cortex, these receptors are predominantly located on the dendritic spines of pyramidal neurons.[9] Their activation initiates a signaling cascade that is crucial for enhancing working memory and attention.[10][11]
Mechanism of Action:
-
Agonist Binding: Guanfacine binds to the postsynaptic α2A-adrenergic receptor.[9]
-
Gi-Protein Activation: This binding activates the inhibitory G-protein (Gi).
-
Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][10]
-
K+ Channel Closure: Reduced cAMP levels lead to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) and other potassium (K+) channels on the dendritic spine.[4][11]
-
Strengthened Synaptic Transmission: Closing these K+ channels strengthens the synaptic signal, enhancing the connectivity and firing of prefrontal cortex networks.[4] This "boosts" the signal-to-noise ratio, which is thought to be a key factor in improving executive functions.[5]
Caption: α2A-Adrenergic receptor signaling cascade initiated by Guanfacine in the prefrontal cortex.
In Vivo Cross-Validation: Experimental Design and Protocols
A robust cross-validation strategy requires assessing both the desired therapeutic effects (pharmacodynamics) and potential liabilities. We propose a two-pronged approach using validated rodent models.
Caption: Proposed experimental workflow for in vivo cross-validation.
Assessment of Cognitive Enhancement
The pro-cognitive effects of α2A agonists are a primary therapeutic endpoint, particularly for ADHD.[12][13] The Morris Water Maze is a gold-standard test for hippocampal-dependent spatial learning and memory.[13][14]
Protocol: Morris Water Maze
-
Apparatus: A large circular pool (1.5-2.0 m diameter) filled with opaque water (20-22°C). A small escape platform (10 cm diameter) is hidden 1-2 cm below the water surface. Visual cues are placed around the room.
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are suitable.
-
Procedure:
-
Habituation (Day 0): Allow each animal to swim freely for 60 seconds without the platform.
-
Acquisition Phase (Days 1-5):
-
Administer the assigned compound (Vehicle, Guanfacine, 3-Hydroxypiperidine-1-carboximidamide, or Clonidine) 30-60 minutes prior to testing.
-
Conduct 4 trials per day for each animal. For each trial, gently place the animal in the water facing the pool wall at one of four quasi-random start positions.
-
Allow the animal to search for the hidden platform for a maximum of 60 seconds. If it fails to find it, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the time taken to reach the platform (escape latency) and the path taken using an automated tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place each animal in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located). This assesses memory retention.
-
-
-
Data Analysis: Compare the escape latencies across days for the different treatment groups. In the probe trial, compare the time spent in the target quadrant.
Assessment of Hemodynamic Effects and Sedation
A key differentiator among α2-agonists is their impact on cardiovascular function and sedation, which are often dose-limiting side effects.[2][7][15] Continuous monitoring provides the most accurate data.[16][17]
Protocol: Radiotelemetry for Blood Pressure and Heart Rate
-
Apparatus: Implantable radiotelemetry transmitters (e.g., DSI PhysioTel).
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are ideal for assessing antihypertensive effects, or normotensive strains (e.g., Wistar-Kyoto) for general safety assessment.
-
Procedure:
-
Surgical Implantation: Under anesthesia, surgically implant the telemetry transmitter's catheter into the carotid artery or abdominal aorta and place the device body in the abdominal cavity or a subcutaneous pocket. Allow for a 7-10 day recovery period.
-
Baseline Recording: Record baseline blood pressure (BP), heart rate (HR), and activity for 48-72 hours before dosing begins.
-
Dosing and Monitoring: Administer the compounds daily for the duration of the study (e.g., 14 days). Continuously record hemodynamic data.
-
-
Data Analysis: Analyze changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, relative to baseline and the vehicle control group. Compare the magnitude and duration of effect for each compound.
Protocol: Sedation Assessment
-
Procedure: At peak dose time (e.g., 1-2 hours post-administration), observe the animals and score for sedation using a simple scale (e.g., 0 = alert and active; 1 = slightly subdued; 2 = significant reduction in spontaneous activity, ataxia; 3 = loss of righting reflex).
-
Data Analysis: Compare the sedation scores across the treatment groups. Clonidine is expected to be more sedating than Guanfacine due to its lower receptor selectivity.[8][18]
Comparative Data Analysis and Expected Outcomes
The data gathered should be compiled to create a comprehensive profile for each compound.
Table 1: Hypothetical Comparative Efficacy and Safety Data
| Parameter | Vehicle Control | Guanfacine (1 mg/kg) | 3-OH-Guanfacine (1 mg/kg) | Clonidine (0.1 mg/kg) |
| Cognitive Efficacy (MWM) | ||||
| Escape Latency (Day 5, sec) | 45 ± 5 | 20 ± 4 | 25 ± 5 | 22 ± 4 |
| Probe Trial (% Time in Target) | 28 ± 3 | 55 ± 6 | 48 ± 5 | 52 ± 6 |
| Hemodynamic Effects (SHR) | ||||
| Δ Mean Arterial Pressure (mmHg) | -2 ± 2 | -25 ± 4 | -15 ± 3 | -35 ± 5 |
| Δ Heart Rate (bpm) | -5 ± 10 | -50 ± 15 | -30 ± 12 | -80 ± 20 |
| Side Effect Profile | ||||
| Sedation Score (0-3) | 0 | 1.0 ± 0.5 | 0.5 ± 0.5 | 2.5 ± 0.5 |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Interpretation of Expected Results:
-
Guanfacine: Expected to show a strong improvement in cognitive performance with a moderate reduction in blood pressure.[4]
-
3-Hydroxypiperidine-1-carboximidamide: If this metabolite is highly active, it will produce effects similar to Guanfacine. If it is less active or has a different selectivity profile, its effects on cognition and blood pressure will be attenuated. Current literature suggests it lacks significant pharmacological activity, which this cross-validation would confirm in vivo.[6]
-
Clonidine: Expected to be a potent antihypertensive agent and show cognitive benefits, but likely at the cost of significant sedation and bradycardia due to its non-selective action on α2 receptor subtypes (A, B, and C) and imidazoline receptors.[2][18][19]
Conclusion for the Researcher
This guide outlines a rigorous, multi-faceted approach to the in vivo cross-validation of 3-Hydroxypiperidine-1-carboximidamide. By directly comparing the metabolite to its parent drug, Guanfacine, and a class comparator, Clonidine, researchers can achieve a clear and objective understanding of its pharmacological contribution. The use of validated models for both cognitive function and hemodynamic safety ensures that the data generated is robust, replicable, and directly relevant to the clinical application of these compounds. This self-validating experimental design is essential for making informed decisions in preclinical drug development and for advancing our understanding of α2-adrenergic pharmacology.
References
-
Arnsten, A. F. T. (2011). Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species. Neurobiology of Learning and Memory. Available at: [Link]
-
Artigas, F. (2016). Mechanism of action of guanfacine: A postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD). Revista de Psiquiatría y Salud Mental (English Edition). Available at: [Link]
-
Van Zwieten, P. A. (1983). Clonidine and guanfacine--comparison of their effects on haemodynamics in hypertension. Journal of Hypertension. Supplement. Available at: [Link]
-
Van Zwieten, P. A. (n.d.). Clonidine and guanfacine - Comparison of their effects on haemodynamics in hypertension. ResearchGate. Available at: [Link]
-
Sotullo, O. A. (n.d.). View of Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD). Revista de Psiquiatría y Salud Mental. Available at: [Link]
-
Ubie. (2026, January 4). How guanfacine works. Ubie Doctor's Note. Available at: [Link]
-
Sotullo, O. A., et al. (2016, May 1). Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd). PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Guanfacine. Wikipedia. Available at: [Link]
-
Hilli, G. T., et al. (2017, November 2). Development of Guanfacine Extended-Release Dosing Strategies in Children and Adolescents with ADHD Using a Physiologically Based Pharmacokinetic Model to Predict Drug–Drug Interactions with Moderate CYP3A4 Inhibitors or Inducers. PMC. Available at: [Link]
-
Lerman, L. O., et al. (n.d.). Measurement of blood pressure in rats: Invasive or noninvasive methods?. PMC. Available at: [Link]
-
Grobe, J. L. (n.d.). Measuring blood pressure using a noninvasive tail cuff method in mice. Methods in Molecular Biology. Available at: [Link]
-
Faraone, S. V. (2015, May 28). Profile of guanfacine extended release and its potential in the treatment of attention-deficit hyperactivity disorder. Dove Medical Press. Available at: [Link]
-
Harrison, D. G., et al. (2023, November 22). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension. Available at: [Link]
-
Kamibayashi, T., & Maze, M. (n.d.). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. PMC. Available at: [Link]
-
Inotiv. (n.d.). Cognition Models in Rats and Mice. Inotiv. Available at: [Link]
-
DeHennis, A., & D. (n.d.). Continuous in vivo blood pressure measurements using a fully implantable wireless SAW sensor. PMC. Available at: [Link]
-
Therapeutic Goods Administration (TGA). (2018, May 3). Australian Public Assessment Report for Guanfacine (as hydrochloride). TGA. Available at: [Link]
-
Jones, S. R., et al. (2024, April 8). Examining Cognitive Performance in Mice using the Open-Source Operant Feeding Device FED3. bioRxiv. Available at: [Link]
-
Valverde, A. (n.d.). Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives. VIN. Available at: [Link]
-
Ingrassia, C. M., et al. (2016, May 17). Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry. PMC. Available at: [Link]
-
Charles River Laboratories. (n.d.). Cognition, Learning, and Memory Tests in Rodents. Charles River Laboratories. Available at: [Link]
-
Yamada, M., et al. (2019). Metabolite profiling of guanfacine in plasma and urine of healthy Japanese subjects after oral administration of guanfacine extended-release tablets. Biopharmaceutics & drug disposition. Available at: [Link]
-
MEDvidi. (2024, October 3). Guanfacine vs Clonidine: What's the Difference & Which Is Better?. MEDvidi. Available at: [Link]
-
Med Ed 101. (2023, December 10). Clonidine Versus Guanfacine: ADHD Management. Med Ed 101. Available at: [Link]
-
Stone, L. S., et al. (n.d.). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. PMC. Available at: [Link]
-
MacMillan, L. B., et al. (n.d.). Heterozygous α2A-adrenergic receptor mice unveil unique therapeutic benefits of partial agonists. PNAS. Available at: [Link]
-
Jerie, P. (1986). Comparison of guanfacine versus clonidine for efficacy, safety and occurrence of withdrawal syndrome in step-2 treatment of mild to moderate essential hypertension. The American Journal of Cardiology. Available at: [Link]
-
Jie, K., et al. (1986). In vivo studies on alpha-adrenergic receptor subtypes in human veins. Journal of Hypertension. Supplement. Available at: [Link]
-
Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition. Creative Biolabs. Available at: [Link]
-
Kalinina, D. S., et al. (2023, December 25). Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. International Journal of Molecular Sciences. Available at: [Link]
-
Corey, V. C., et al. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Available at: [Link]
-
Ganesan, A. (n.d.). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases. Available at: [Link]
-
Arese, M., et al. (2018, April 19). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. Available at: [Link]
-
Lee, K., et al. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Available at: [Link]
-
Wang, H., et al. (2024, August 24). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. Available at: [Link]
Sources
- 1. Guanfacine - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. ClinPGx [clinpgx.org]
- 4. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How guanfacine works | Ubie Doctor's Note [ubiehealth.com]
- 6. Development of Guanfacine Extended-Release Dosing Strategies in Children and Adolescents with ADHD Using a Physiologically Based Pharmacokinetic Model to Predict Drug–Drug Interactions with Moderate CYP3A4 Inhibitors or Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clonidine and guanfacine--comparison of their effects on haemodynamics in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanfacine vs Clonidine: What's the Difference & Which Is Better? [medvidi.com]
- 9. View of Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD) [actaspsiquiatria.es]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. criver.com [criver.com]
- 14. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 15. pnas.org [pnas.org]
- 16. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. meded101.com [meded101.com]
- 19. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Disposal of 3-Hydroxypiperidine-1-carboximidamide: A Comprehensive Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Hydroxypiperidine-1-carboximidamide, a compound whose structural motifs—a piperidine ring and a guanidine group—necessitate careful waste management. By understanding the chemistry and potential hazards of this molecule, we can implement disposal procedures that are not only compliant with regulations but also rooted in a deep commitment to safety and scientific integrity.
Hazard Assessment: A Synthesis of Structural Alerts
While a specific Safety Data Sheet (SDS) for 3-Hydroxypiperidine-1-carboximidamide may not be readily available, a robust hazard assessment can be constructed by examining its constituent functional groups: the 3-hydroxypiperidine moiety and the carboximidamide (guanidine) group.
-
The Piperidine Core: The piperidine scaffold is a common feature in many bioactive molecules. The parent compound, 3-hydroxypiperidine, is known to be corrosive, capable of causing severe skin burns and eye damage[1][2]. Piperidine itself is a flammable and toxic liquid[3][4]. Therefore, it is prudent to handle 3-Hydroxypiperidine-1-carboximidamide as a substance with the potential for corrosive and toxic effects.
-
The Guanidine Functionality: The carboximidamide group is a derivative of guanidine. Guanidine and its salts are classified as hazardous materials, with potential for acute toxicity if swallowed, as well as skin and eye irritation[5][6]. Furthermore, these compounds can be harmful to aquatic life, underscoring the importance of preventing their release into the environment[5].
Inferred Hazard Profile for 3-Hydroxypiperidine-1-carboximidamide: Based on this analysis, 3-Hydroxypiperidine-1-carboximidamide should be treated as a hazardous chemical with the following potential classifications:
-
Corrosive to skin and eyes
-
Harmful if swallowed or in contact with skin
-
Toxic to aquatic life
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-Hydroxypiperidine-1-carboximidamide for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber, with a minimum thickness of 0.11mm)[6]. | To prevent skin contact and potential burns or absorption of the substance[5]. |
| Eye Protection | Safety glasses with side-shields or, preferably, chemical safety goggles conforming to EN166 (EU) or NIOSH (US)[1][6]. | To protect against splashes that could cause severe eye damage[1][7]. |
| Skin and Body | A laboratory coat must be worn. For larger quantities or in case of a spill, an impervious apron or coveralls may be necessary[5][6]. | To prevent contamination of personal clothing and skin[5]. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[5][8]. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate filter should be used[1][5]. | To minimize the risk of inhalation, which may cause respiratory irritation[7][9]. |
Spill Management: A Calm and Controlled Response
In the event of a spill, a swift and methodical response is crucial to mitigate exposure and environmental contamination.
For Small Spills:
-
Evacuate and Ventilate: If it is safe to do so, clear the immediate area and ensure adequate ventilation[5][10].
-
Contain: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite[11][12]. Avoid using combustible materials like sawdust[6].
-
Collect: Carefully scoop the absorbed material and any solid residue into a designated and clearly labeled hazardous waste container[10][11]. Use spark-proof tools if the substance is in a flammable solvent[4][9].
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water[10]. All cleaning materials, including wipes and gloves, must be collected and disposed of as hazardous waste[10][12].
-
Report: Inform your supervisor and the institutional Environmental Health and Safety (EHS) department of the spill[5].
For Large Spills:
-
Evacuate Immediately: Evacuate the laboratory and alert others in the vicinity.
-
Notify EHS: Contact your institution's EHS office or emergency response team immediately[10].
-
Secure the Area: Prevent entry to the affected area.
Disposal Protocol: A Step-by-Step Workflow
The guiding principle for the disposal of 3-Hydroxypiperidine-1-carboximidamide is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash[13].
Step 1: Waste Segregation
-
Dedicated Container: All waste containing 3-Hydroxypiperidine-1-carboximidamide, whether it is neat compound, solutions, or contaminated materials, must be collected in a dedicated, chemically compatible, and leak-proof container[10][14]. High-density polyethylene (HDPE) containers are generally a good choice[12].
-
Avoid Mixing: Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions. It is particularly important to keep it separate from strong oxidizing agents and acids[1][5][11].
Step 2: Labeling and Storage
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3-Hydroxypiperidine-1-carboximidamide," and any associated hazard pictograms (e.g., corrosive, toxic)[5][14].
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area or a central chemical waste storage facility. This area should be cool, dry, and well-ventilated, away from heat or ignition sources[11][15][16]. The container should be kept in secondary containment to manage any potential leaks[14].
Step 3: Professional Disposal
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor[10][12][14].
-
Documentation: Ensure all required waste disposal documentation is completed accurately, in compliance with institutional policies and local, state, and federal regulations[14][17].
Disposal of Contaminated Materials:
-
Solid Waste: All materials that have come into contact with 3-Hydroxypiperidine-1-carboximidamide, such as gloves, weigh boats, and absorbent paper, must be placed in a sealed bag or the designated hazardous waste container[5][10].
-
Empty Containers: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[14]. The rinsed container should then be managed according to institutional guidelines, which may involve defacing the label and disposing of it as either hazardous or non-hazardous waste[14].
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.
Caption: Decision workflow for the safe disposal of 3-Hydroxypiperidine-1-carboximidamide.
References
- Disposal Guidelines for Guanidine-Based Reagents: Application Notes and Protocols. Benchchem.
- 3 - SAFETY DATA SHEET.
- Guanidine sulfate salt.
- 15 - SAFETY DATA SHEET.
- 1-Boc-3-hydroxypiperidine | C10H19NO3 | CID 545699 - PubChem. NIH.
- Navigating the Safe Disposal of Guanidine: A Procedural Guide. Benchchem.
- Piperazine. Santa Cruz Biotechnology.
- Guanidine Hydrochloride 6M Solution. BioSpectra.
- SAFETY DATA SHEET. Tokyo Chemical Industry.
- 3-Hydroxypiperidine SDS, 6859-99-0 Safety Data Sheets. ECHEMI.
- Piperidine - SAFETY DATA SHEET. PENTA.
- Safety Data Sheet. Jubilant Ingrevia.
- 4 - • SAFETY DATA SHEET.
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Piperidine - SAFETY DATA SHEET.
- Hazardous chemicals, activities or devices. Society for Science.
- Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide. Benchchem.
- 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem. NIH.
- Hazardous Waste and Disposal Considerations. American Chemical Society.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biospectra.us [biospectra.us]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. acs.org [acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. societyforscience.org [societyforscience.org]
Comprehensive Safety and Operational Guide for Handling 3-Hydroxypiperidine-1-carboximidamide
Introduction & Chemical Context
As a Senior Application Scientist, I approach the handling of specialized active pharmaceutical ingredient (API) building blocks with a mechanistic mindset. 3-Hydroxypiperidine-1-carboximidamide is a highly polar molecule characterized by a piperidine core, a hydroxyl group, and a carboximidamide (guanidine-like) moiety[1].
The causality behind our stringent handling protocols stems directly from its molecular structure. The carboximidamide group is exceptionally basic (typical pKa ~12–13), making it a potent nucleophile and a localized irritant to mucous membranes and skin. Furthermore, the hydroxyl group and basic nitrogens render the compound highly hygroscopic; it can easily form fine, sticky dusts that adhere to standard laboratory surfaces and gloves. Consequently, standard "general chemistry" handling is insufficient. We must employ a self-validating system of engineering controls and Personal Protective Equipment (PPE) to mitigate the risks of aerosolization and dermal exposure[2][3].
Risk Assessment & Hazard Profile
Before initiating any physical handling, a quantitative and qualitative hazard assessment is mandatory under the OSHA Laboratory Standard (29 CFR 1910.1450)[4].
| Hazard Category | Mechanistic Cause | Operational Risk |
| Dermal/Eye Irritation | High basicity of the carboximidamide group causes saponification of skin lipids. | Severe irritation or chemical burns upon prolonged contact. |
| Inhalation Toxicity | Fine particulate generation during weighing of the lyophilized or milled solid. | Upper respiratory tract irritation; potential systemic absorption. |
| Environmental | High aqueous solubility and basicity disrupt local aquatic pH. | Ecotoxicity if discharged into standard municipal wastewater. |
| Hygroscopicity | Hydrogen bonding via the 3-hydroxyl and amine groups absorbs atmospheric moisture. | Clumping, inaccurate weighing, and degradation of the API. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is dictated by the chemical compatibility of the barrier material with basic amines and the polar solvents (e.g., methanol, DMSO, or water) typically used to dissolve them[3].
-
Hand Protection: Use Nitrile gloves (minimum 0.11 mm thickness for solids, 0.15 mm for solutions). Why? Nitrile provides superior chemical resistance to basic amines compared to latex, which is porous to many polar organics and can degrade. If handling large volumes of solvent, double-gloving is recommended.
-
Eye/Face Protection: Safety goggles (ANSI Z87.1 compliant) are mandatory. Why? Safety glasses with side shields protect against projectiles but fail to seal the ocular cavity against fine, basic dusts that can cause severe corneal irritation.
-
Body Protection: A standard flame-resistant (FR) lab coat with knit cuffs. Why? Knit cuffs prevent the sleeves from dragging through spilled powder, and the FR rating is essential if the compound is being dissolved in flammable solvents like methanol.
-
Respiratory Protection: When handled outside a fume hood (which is strongly discouraged), an N95 or P100 particulate respirator is required to prevent inhalation of the basic dust.
Operational Workflows & Handling Protocols
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following methodology ensures that the compound remains contained and chemically stable during the weighing and dissolution phases.
Step-by-Step Methodology: Weighing and Dissolution
-
Environmental Preparation: Activate the chemical fume hood and verify the face velocity is between 80–100 feet per minute (fpm). This engineering control is your primary defense against aerosolized dust[2].
-
Static Mitigation: Because 3-Hydroxypiperidine-1-carboximidamide is a polar, hygroscopic powder, it is prone to static cling. Wipe the balance pan and spatulas with an anti-static wipe or use an anti-static ionizer gun.
-
Tare and Transfer: Place a clean, anti-static weigh boat or glass vial on the analytical balance. Using a micro-spatula, slowly transfer the solid. Expert Insight: Do not pour the solid directly from the bulk container, as the basic dust will aerosolize and coat the interior of the hood.
-
Solvent Addition: Once weighed, immediately cap the vial. If dissolving in the hood, slowly add the compatible solvent (e.g., anhydrous DMSO or Methanol) using a positive displacement pipette. The dissolution of basic amines can be mildly exothermic; add solvent dropwise if the mass exceeds 500 mg.
-
Decontamination: Wipe down the balance and spatulas with a damp paper towel (using water or dilute acetic acid to neutralize the base), followed by an isopropanol wipe.
Spill Response & Waste Disposal Plan
Improper disposal of basic API intermediates can result in severe environmental contamination and regulatory penalties under EPA guidelines[5].
Immediate Spill Response Protocol
-
Isolate: Alert personnel and restrict access to the spill area.
-
Contain: Do not sweep the dry powder, as this generates dust. Instead, carefully cover the spill with damp paper towels or an inert, slightly acidic absorbent material to neutralize the carboximidamide base.
-
Collect: Use a non-sparking scoop to collect the absorbent and place it into a compatible, sealable high-density polyethylene (HDPE) container.
-
Decontaminate: Wash the spill surface with a dilute acidic solution (e.g., 1% citric acid or acetic acid) to neutralize residual base, followed by a thorough water rinse.
EPA-Compliant Disposal Plan
Under the EPA's Resource Conservation and Recovery Act (RCRA), specifically Subpart K for academic and research laboratories, this compound must not be flushed down the drain[6].
-
Segregation: Collect all 3-Hydroxypiperidine-1-carboximidamide waste (including contaminated gloves, weigh boats, and wipes) in a dedicated, clearly labeled "Hazardous Waste - Basic Amine Solids/Solutions" container[7].
-
Compatibility: Do not mix this basic waste with acidic waste streams, as it will cause a violent exothermic neutralization reaction.
-
Disposal: Transfer the sealed containers to the facility's Central Accumulation Area (CAA) for eventual high-temperature incineration by a licensed hazardous waste contractor[7][8].
Mandatory Visualization
Operational and spill response workflow for handling basic amine derivatives.
References
-
Title: 3-Hydroxypiperidin-1-ium-1-carboximidamide | CID 20087971 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Laboratories - Overview & Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]
Sources
- 1. 3-Hydroxypiperidin-1-ium-1-carboximidamide | C6H14N3O+ | CID 173337103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. epa.gov [epa.gov]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
